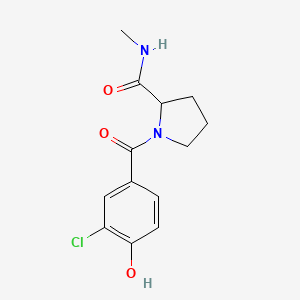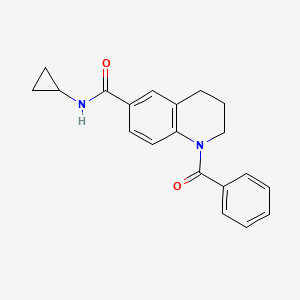
1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. It may also work by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide can reduce inflammation, pain, and fever in animal models. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide in lab experiments is its high potency and selectivity. It has also been shown to have low toxicity in animal models. However, its limited solubility in water and organic solvents can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide. One area of interest is its potential use in the treatment of cancer. It has been shown to have anticancer properties in some studies, and further research could explore its potential as a chemotherapeutic agent. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies could investigate its mechanism of action and potential therapeutic benefits in these conditions. Additionally, research could explore ways to improve the solubility and bioavailability of this compound for use in future experiments.
In conclusion, 1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in medicine and other fields.
Métodos De Síntesis
The synthesis of 1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide involves the reaction of 3-chloro-4-hydroxybenzoyl chloride with N-methylpyrrolidine-2-carboxamide in the presence of a suitable base. The process yields a white solid with a high melting point.
Aplicaciones Científicas De Investigación
1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-15-12(18)10-3-2-6-16(10)13(19)8-4-5-11(17)9(14)7-8/h4-5,7,10,17H,2-3,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCGXLPEXLYXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1C(=O)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-hydroxybenzoyl)-N-methylpyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B7560152.png)

![4-{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine](/img/structure/B7560168.png)
![2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560171.png)

![Methyl 2-{[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbonyl]amino}benzoate](/img/structure/B7560186.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7560192.png)
![N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7560200.png)

![N-[4-(2-morpholin-4-ylethoxy)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B7560227.png)

![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560244.png)
![3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7560250.png)